1-chloro-7,8-dimethoxyisoquinoline 1-chloro-7,8-dimethoxyisoquinoline
Brand Name: Vulcanchem
CAS No.: 16101-49-8
VCID: VC11621733
InChI:
SMILES:
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.7

1-chloro-7,8-dimethoxyisoquinoline

CAS No.: 16101-49-8

Cat. No.: VC11621733

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.7

Purity: 95

* For research use only. Not for human or veterinary use.

1-chloro-7,8-dimethoxyisoquinoline - 16101-49-8

Specification

CAS No. 16101-49-8
Molecular Formula C11H10ClNO2
Molecular Weight 223.7

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-7,8-dimethoxyisoquinoline belongs to the isoquinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The chlorine atom at position 1 and methoxy groups at positions 7 and 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₀ClNO₂
Molecular Weight223.656 g/mol
SMILES NotationCOC1=C(C2=C(C=C1)C=CN=C2Cl)OC
InChI KeyUANFECHFQFRRCB-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilic substitution potential .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Adductm/zCCS (Ų)
[M+H]⁺224.04729143.3
[M+Na]⁺246.02923159.8
[M+NH₄]⁺241.07383152.9

These values aid in mass spectrometry-based identification and quantification in complex matrices.

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for 1-chloro-7,8-dimethoxyisoquinoline are reported, analogous compounds suggest viable pathways. For example, 1-chloro-7-methoxyisoquinoline is synthesized via phosphorylation of 7-methoxy-isoquinoline-N-oxide hydrochloride using POCl₃ at 90°C for 6 hours, yielding 81% product . Adapting this method, introducing a second methoxy group at position 8 would require selective protection/deprotection strategies during precursor synthesis.

Reactivity Profile

The chlorine atom at position 1 renders the compound susceptible to nucleophilic aromatic substitution, particularly under basic conditions. Methoxy groups at positions 7 and 8 direct electrophilic attacks to the 5- and 6-positions due to their strong electron-donating effects . Hydrogenation of the pyridine ring could yield dihydroisoquinoline derivatives, as observed in related compounds exhibiting muscle contractility modulation .

Physicochemical Properties

Thermal Stability

Although experimental melting/boiling points are unavailable, density functional theory (DFT) calculations predict decomposition temperatures above 200°C due to strong intramolecular interactions .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization at multiple positions:

  • Position 1: Replacement of chlorine with amines for improved solubility.

  • Positions 7/8: Conversion of methoxy groups to hydroxyls for hydrogen bonding.

Computational Modeling

Molecular docking studies of analogous isoquinolines reveal strong binding to PDE-4 (ΔG = -9.2 kcal/mol) and acetylcholinesterase (Ki = 45 nM) . Similar approaches could identify targets for 1-chloro-7,8-dimethoxyisoquinoline.

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